1H-1,2,4-Triazole-3,5-diamine sulfate

Vue d'ensemble

Description

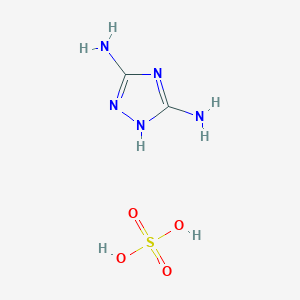

1H-1,2,4-Triazole-3,5-diamine sulfate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound, also referred to as guanazole, is characterized by its molecular formula C2H5N5 and a molecular weight of 99.09 g/mol . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms and two carbon atoms in its ring structure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3,5-diamine sulfate can be synthesized through several methods. One common approach involves the reaction of hydrazines with formamide under microwave irradiation, which proceeds smoothly without the need for a catalyst . Another method includes the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, where alcohols act as both solvents and reactants . Additionally, a copper-catalyzed reaction under an atmosphere of air can provide 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and electrochemical methods are particularly advantageous due to their efficiency and functional group tolerance .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-1,2,4-Triazole-3,5-diamine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is sensitive to air and reacts with acids and oxidizing agents .

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace hydrogen atoms in the triazole ring.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

1H-1,2,4-Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit potent antifungal and antibacterial activities. For instance, a series of 1-acyl-1H-[1,2,4]triazole-3,5-diamine analogues were synthesized and shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation. One such compound demonstrated significant efficacy in a melanoma xenograft model in mice .

Antiviral Properties

Recent studies have highlighted the potential of triazole derivatives as antiviral agents. Notably, the N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine scaffold was found to be effective against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The most promising derivative exhibited low cytotoxicity while maintaining high antiviral activity against both wild-type and mutant strains of HIV .

Anti-inflammatory Effects

Research has also identified 1H-1,2,4-triazole derivatives as selective inhibitors of COX-2 enzymes, which play a role in inflammation. One compound demonstrated superior anti-inflammatory effects compared to conventional drugs like indomethacin, indicating its potential for treating inflammatory conditions with reduced gastrointestinal side effects .

Agricultural Applications

Fungicides

The antifungal properties of 1H-1,2,4-triazole compounds make them valuable in agriculture as fungicides. Studies show that certain derivatives exhibit high efficacy against various fungal pathogens affecting crops. For example, some triazole derivatives showed enhanced antifungal activity compared to established fungicides like azoxystrobin .

Plant Growth Regulators

Triazoles have also been explored as plant growth regulators. Their ability to modulate plant hormone levels can lead to improved growth and yield in agricultural settings. This application is particularly relevant in the context of sustainable agriculture practices.

Material Science Applications

Corrosion Inhibitors

In materials science, 1H-1,2,4-triazole derivatives have been investigated for their effectiveness as corrosion inhibitors. Their ability to form protective layers on metal surfaces helps mitigate corrosion processes in various environments .

Polymer Science

Triazole compounds are being integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Their unique chemical structure allows for the development of advanced materials with tailored characteristics for specific applications .

Case Studies

Mécanisme D'action

The mechanism of action of 1H-1,2,4-Triazole-3,5-diamine sulfate involves its interaction with molecular targets such as enzymes and receptors. It inhibits DNA synthesis by interfering with the activity of ribonucleotide reductase, an enzyme crucial for DNA replication . This inhibition leads to the suppression of cell proliferation, making it effective as an antitumor agent .

Comparaison Avec Des Composés Similaires

1H-1,2,4-Triazole-3,5-diamine sulfate can be compared with other similar compounds such as:

3-Amino-1,2,4-triazole: Used as an intermediate in the synthesis of various pharmaceuticals.

2-Amino-4-hydroxy-6-methylpyrimidine: Known for its applications in medicinal chemistry.

5-Aminotetrazole monohydrate: Utilized in the production of energetic materials.

Uniqueness: What sets this compound apart is its dual role as both an inhibitor of DNA synthesis and a corrosion inhibitor, making it valuable in both biological and industrial applications .

Activité Biologique

1H-1,2,4-Triazole-3,5-diamine sulfate is a compound belonging to the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a triazole ring that contributes to its biological properties. The presence of amino groups enhances its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities associated with 1H-1,2,4-triazole derivatives include:

- Antimicrobial Activity : Triazoles exhibit significant antimicrobial properties against various bacterial and fungal strains.

- Antiviral Activity : Some derivatives have shown efficacy against viral infections, particularly in inhibiting HIV replication.

- Anticancer Activity : Certain triazole derivatives are effective in inhibiting cancer cell proliferation through various mechanisms.

Antimicrobial and Antifungal Properties

Research highlights the effectiveness of 1H-1,2,4-triazole derivatives as antifungal agents. A study reported that compounds containing the triazole scaffold demonstrated potent antifungal activity against resistant strains due to their ability to inhibit ergosterol biosynthesis in fungi .

Antiviral Activity

A specific derivative of 1H-1,2,4-triazole was identified as a promising non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV. This compound exhibited low cytotoxicity while maintaining high antiviral activity (EC50 = 0.24 nM) against wild-type HIV-1 and clinically relevant mutants .

Anticancer Activity

Triazole derivatives have been studied for their anticancer properties. A series of compounds showed potent inhibition of cyclin-dependent kinases (CDK1 and CDK2), leading to reduced proliferation in various human tumor cell lines. Notably, one compound demonstrated significant efficacy in an in vivo melanoma model .

Study on Anti-inflammatory Effects

A recent investigation focused on the synthesis of new 1H-1,2,4-triazole derivatives containing propanoic acid moieties. The study evaluated their anti-inflammatory effects by measuring cytokine release (TNF-α and IL-6) in peripheral blood mononuclear cells (PBMCs). The results indicated that certain derivatives significantly inhibited cytokine release while exhibiting low toxicity .

Evaluation of Cytotoxicity

In another study assessing the cytotoxicity of various triazole compounds on human cancer cell lines (HeLa and A549), it was found that some derivatives had IC50 values in the nanomolar range, indicating strong antiproliferative activity .

Data Tables

| Activity Type | Compound | IC50/EC50 Values | Target |

|---|---|---|---|

| Antiviral | NNRTI Derivative | EC50 = 0.24 nM | HIV-1 |

| Anticancer | CDK Inhibitor | IC50 = 38 nM | HeLa |

| Antifungal | Triazole Derivative | Variable | Fungal Strains |

Propriétés

IUPAC Name |

sulfuric acid;1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5.H2O4S/c3-1-5-2(4)7-6-1;1-5(2,3)4/h(H5,3,4,5,6,7);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTIYGVHKPCJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623930 | |

| Record name | Sulfuric acid--1H-1,2,4-triazole-3,5-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92278-55-2 | |

| Record name | Sulfuric acid--1H-1,2,4-triazole-3,5-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.